Acetic acid, (2,3,5,6-tetrachlorophenoxy)-
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Overview
Description
(2,3,5,6-Tetrachlorophenoxy)acetic acid is a synthetic organic compound that belongs to the class of chlorophenoxy acids. It is characterized by the presence of four chlorine atoms attached to a phenoxyacetic acid structure. This compound is known for its herbicidal properties and has been used in various agricultural applications to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrachlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 3, 5, and 6 positions on the phenoxy ring.
Industrial Production Methods: Industrial production of (2,3,5,6-Tetrachlorophenoxy)acetic acid involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: (2,3,5,6-Tetrachlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of dichlorophenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Scientific Research Applications
(2,3,5,6-Tetrachlorophenoxy)acetic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrachlorophenoxy)acetic acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound targets specific molecular pathways involved in cell elongation and division, disrupting normal plant growth processes.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar structure but fewer chlorine atoms.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Similar in structure but with three chlorine atoms, known for its use in Agent Orange.
Uniqueness: (2,3,5,6-Tetrachlorophenoxy)acetic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its higher degree of chlorination compared to similar compounds results in increased herbicidal potency and different environmental behavior.
Properties
CAS No. |
5416-64-8 |
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Molecular Formula |
C8H4Cl4O3 |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrachlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H4Cl4O3/c9-3-1-4(10)7(12)8(6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) |
InChI Key |
AWCFSYBBTGBTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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